1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
The compound 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a thienopyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-fluorobenzyl group, phenyl ring, and methyl groups at positions 5 and 6. Thienopyrimidine derivatives are of significant pharmacological interest due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c1-13-14(2)27-20-18(13)19(25)24(17-6-4-3-5-7-17)21(26)23(20)12-15-8-10-16(22)11-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXQTJKGAFQINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.
Mode of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The molecular structure of the compound is characterized by a thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group and two methyl groups. This structural arrangement is crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. A study focused on the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity showed that certain derivatives possess IC50 values indicating their potential as anticancer agents. For instance:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 4-CPPC | 47 ± 7.2 | Positive control |
| R110 | 15 ± 0.8 | Moderate potency |
| Bromo-substituted analogue | 7.2 ± 0.6 | Enhanced potency |
These results suggest that modifications to the thieno[2,3-d]pyrimidine structure can significantly enhance anticancer activity .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Molecular docking studies have revealed that it can effectively scavenge free radicals and inhibit oxidative stress pathways. This activity is attributed to its ability to interact with various cellular targets involved in oxidative stress responses .
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, the compound exhibits anti-inflammatory effects. Studies have demonstrated that it can inhibit key inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases .
The biological activities of this compound are largely attributed to its ability to interact with specific protein targets within cells. For example:
- MIF Tautomerase Inhibition : The compound inhibits MIF tautomerase activity, which plays a crucial role in cancer progression and inflammation.
- Free Radical Scavenging : The structural features allow it to donate electrons and neutralize free radicals effectively.
Study on Anticancer Activity
A recent study evaluated the anticancer potential of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines (e.g., breast cancer and lung cancer). The results indicated that compounds similar to our target compound showed significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM.
Study on Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects of the compound in an animal model of acute inflammation. The results showed a marked reduction in edema and inflammatory markers compared to control groups.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues
The compound shares its thieno[2,3-d]pyrimidine-2,4-dione core with several derivatives reported in the literature. Below is a comparative analysis of substituents and functional groups:
Key Observations :
- Core Modifications : Unlike dihydropyrimidine-thiones (), the dione moiety in the target compound could reduce hydrogen-bonding capacity but increase metabolic stability .
- Methyl Groups: The 5,6-dimethyl groups may sterically hinder enzymatic degradation, a feature absent in analogs like ’s thiopyrano derivative .
Comparison of Yields :
Hypothetical Profile for Target Compound :
- Enhanced lipophilicity (4-fluorobenzyl) may improve bioavailability over chlorophenyl analogs.
- Methyl groups could reduce metabolic clearance, extending half-life.
Crystallographic and Physicochemical Properties
Crystal packing and conformation significantly influence solubility and stability:
- : Benzothienopyrimidinone derivatives adopt planar conformations with intermolecular halogen bonding (Br···O interactions) .
- : Dihydropyrimidine-thiones form centrosymmetric dimers via N–H···S hydrogen bonds .
Predicted Properties for Target Compound :
- The 5,6-dimethyl groups may induce non-planar ring conformations, reducing crystallinity and enhancing amorphous solubility.
- Fluorine’s electronegativity could promote dipole interactions in the solid state.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
